3-(Benzo[d]thiazol-2-yl)-2-hydroxy-5-methylbenzaldehyde
Beschreibung
3-(Benzo[d]thiazol-2-yl)-2-hydroxy-5-methylbenzaldehyde is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Eigenschaften
Molekularformel |
C15H11NO2S |
|---|---|
Molekulargewicht |
269.3 g/mol |
IUPAC-Name |
3-(1,3-benzothiazol-2-yl)-2-hydroxy-5-methylbenzaldehyde |
InChI |
InChI=1S/C15H11NO2S/c1-9-6-10(8-17)14(18)11(7-9)15-16-12-4-2-3-5-13(12)19-15/h2-8,18H,1H3 |
InChI-Schlüssel |
KBXQWCNIDPFYDM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C2=NC3=CC=CC=C3S2)O)C=O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of 3-(Benzo[d]thiazol-2-yl)-2-hydroxy-5-methylbenzaldehyde can be achieved through several synthetic routes. One common method involves the Knoevenagel condensation reaction, where an aromatic aldehyde reacts with a thiazole derivative in the presence of a base such as piperidine . Another approach includes the use of microwave irradiation to facilitate the reaction, which can significantly reduce reaction times and improve yields . Industrial production methods often involve one-pot multicomponent reactions, which are efficient and cost-effective for large-scale synthesis .
Analyse Chemischer Reaktionen
3-(Benzo[d]thiazol-2-yl)-2-hydroxy-5-methylbenzaldehyde undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
3-(Benzo[d]thiazol-2-yl)-2-hydroxy-5-methylbenzaldehyde has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(Benzo[d]thiazol-2-yl)-2-hydroxy-5-methylbenzaldehyde involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes, such as topoisomerase, leading to the disruption of DNA replication and cell division . Additionally, the compound can induce apoptosis in cancer cells by activating caspase pathways and causing mitochondrial dysfunction .
Vergleich Mit ähnlichen Verbindungen
3-(Benzo[d]thiazol-2-yl)-2-hydroxy-5-methylbenzaldehyde can be compared with other benzothiazole derivatives, such as:
3-(Benzo[d]thiazol-2-yl)-2-methylaniline: This compound has similar structural features but differs in its functional groups, leading to different chemical and biological properties.
N-(6-chlorobenzo[d]thiazol-2-yl)-2-oxoquinolin-1(2H)-yl)benzamide: This derivative exhibits distinct pharmacological activities and is used in different therapeutic applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique reactivity and biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
